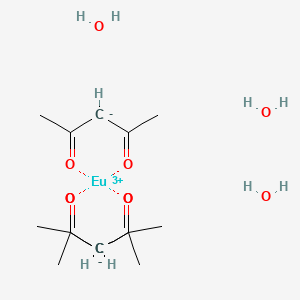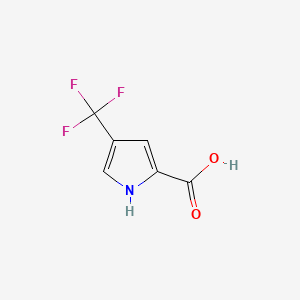
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .Scientific Research Applications
Environmental Degradation and Toxicology
Studies have focused on the environmental persistence and degradation pathways of polyfluoroalkyl chemicals, which are related to compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid. These compounds can degrade into perfluoroalkyl and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are known for their toxicological profiles and regulatory concerns. Research into microbial degradation pathways highlights the transformation of these chemicals in the environment, providing insights into potential biodegradation strategies and the environmental fate of related precursors (Liu & Avendaño, 2013).
Chemical Synthesis and Industrial Applications
The utility of trifluoromethyl groups in organic synthesis, including their incorporation into compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, is significant for developing new chemical entities with potential industrial applications. For instance, trifluoromethanesulfonic acid has been employed in a variety of organic transformations due to its strong protonating power and low nucleophilicity, suggesting similar potential applications for trifluoromethyl-containing compounds in synthesizing new organic materials (Kazakova & Vasilyev, 2017).
Biocatalysis and Bioaccumulation
Research into the inhibition effects of carboxylic acids on microbial biocatalysts provides valuable information for biotechnological applications, including fermentation processes. This is relevant for understanding the biological impacts of compounds with carboxylic acid functionalities, like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, on industrial bioprocesses (Jarboe, Royce, & Liu, 2013). Additionally, studies on the bioaccumulation and environmental behavior of PFAS provide insights into the potential ecological risks associated with the use and disposal of fluorinated compounds, highlighting the need for careful management of these substances to minimize their environmental impact (Houde et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYSJNODQYBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

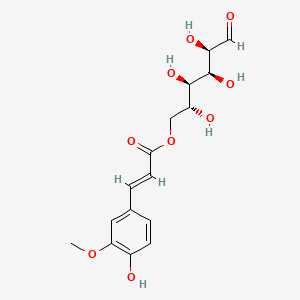
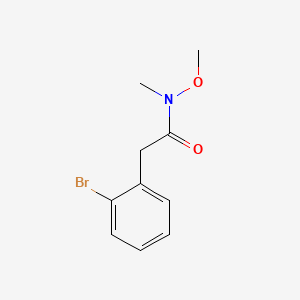
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
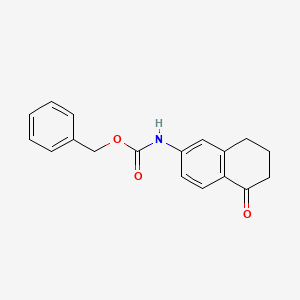
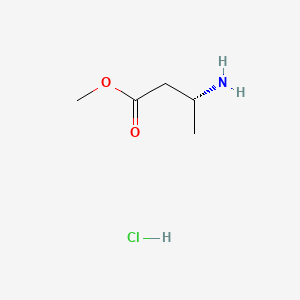
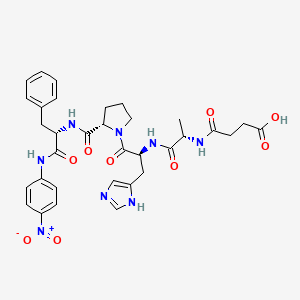
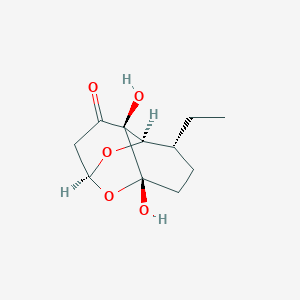
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)
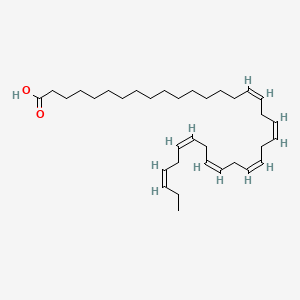
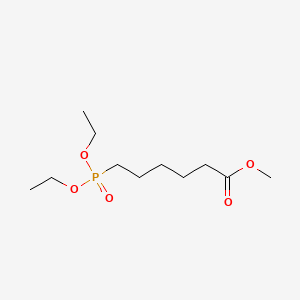

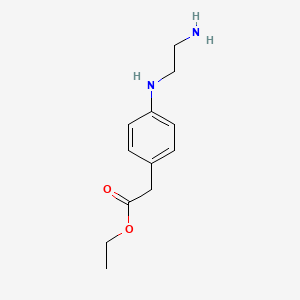
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
